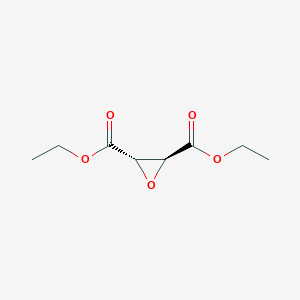

diethyl (2S,3S)-oxirane-2,3-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl (2S,3S)-oxirane-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-3-11-7(9)5-6(13-5)8(10)12-4-2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFQMMUIJQDSAB-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(O1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@H](O1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427326 | |

| Record name | Diethyl (2S,3S)-oxirane-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73890-18-3 | |

| Record name | Diethyl (2S,3S)-oxirane-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Diethyl (2S,3S)-oxirane-2,3-dicarboxylate (CAS: 73890-18-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (2S,3S)-oxirane-2,3-dicarboxylate is a highly functionalized chiral building block of significant interest in synthetic organic chemistry. Its rigid stereochemistry, coupled with the reactivity of the epoxide ring and the presence of two ester functionalities, makes it a valuable precursor for the synthesis of a variety of complex molecules, particularly in the realm of pharmaceutical drug development. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and safe handling, offering insights for its effective utilization in research and development.

Physicochemical Properties

This compound is a colorless oil. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 73890-18-3 | [1] |

| Molecular Formula | C₈H₁₂O₅ | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

| Appearance | Colorless oil | Inferred from context |

| Boiling Point | 233.7 °C at 760 mmHg | N/A |

| Density | 1.233 g/cm³ | N/A |

| Flash Point | 95.5 °C | N/A |

| InChI | InChI=1S/C8H12O5/c1-3-11-7(9)5-6(13-5)8(10)12-4-2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 | [1] |

| SMILES | CCOC(=O)[C@@H]1C(=O)OCC | [1] |

Synthesis and Chiral Control

The primary and most reliable method for the synthesis of enantiomerically pure this compound originates from the chiral pool, utilizing the readily available and inexpensive diethyl D-tartrate. This approach ensures high stereochemical fidelity.

Synthesis from Diethyl D-Tartrate

This synthetic pathway involves a two-step sequence starting from diethyl D-tartrate. The first step is the conversion of the vicinal diol to a bromohydrin, followed by an intramolecular cyclization to form the epoxide.

Step 1: Synthesis of Diethyl (2R,3S)-2-bromo-3-hydroxy-butanedioate

Diethyl D-tartrate is treated with a 30% solution of hydrogen bromide in acetic acid. This reaction proceeds via an SN2 mechanism, leading to the inversion of configuration at one of the stereocenters.

Step 2: Epoxidation to this compound

The resulting bromohydrin is then treated with a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in an ethereal solvent. The base facilitates an intramolecular Williamson ether synthesis, where the alkoxide displaces the bromide to form the epoxide ring with retention of configuration at the remaining stereocenter.[2]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from Diethyl D-Tartrate [2]

Part A: Diethyl (2R,3S)-2-bromo-3-hydroxy-butanedioate

-

To a solution of diethyl-D-tartrate (7.2 g, 35 mmol) at 0 °C, add a 30% solution of HBr in acetic acid (35 ml).

-

Stir the mixture for 1 hour at 0 °C and then allow it to warm to room temperature and stir overnight.

-

Pour the reaction mixture into ice-water and extract with diethyl ether (3 x volumes).

-

Combine the ether layers, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Dissolve the remaining oil in ethanol (35 ml) and add a 30% solution of HBr in acetic acid (21 ml).

-

Reflux the resulting solution for 4 hours and then concentrate in vacuo, co-evaporating with toluene to remove most of the acetic acid.

-

Dissolve the yellow oil in ethyl acetate and wash with water, saturated NaHCO₃, and brine.

-

Dry the organic layer over MgSO₄ and purify by silica column chromatography (16–25% ethyl acetate in hexanes) to yield the product.

Part B: this compound

-

To a solution of diethyl (2R,3S)-2-bromo-3-hydroxy-butanedioate (2.67 g, 9.9 mmol) in diethyl ether (25 ml), add DBU (1.63 ml, 10.9 mmol, 1.1 eq) dropwise.

-

Monitor the reaction by TLC until complete conversion of the starting material (approximately 0.5 hours).

-

Filter off the solid formed and wash the filtrate with a citric acid buffer (pH = 3) and brine.

-

Dry the organic layer over MgSO₄ and purify by silica column chromatography (9–13% ethyl acetate in hexanes) to provide the final product.

Alternative Enantioselective Syntheses

While the chiral pool approach is prevalent, other enantioselective methods for the synthesis of chiral epoxides exist and could potentially be adapted for the synthesis of this compound. These include the Sharpless-Katsuki epoxidation of allylic alcohols and the Jacobsen-Katsuki epoxidation of unfunctionalized alkenes.[3][4] The Sharpless epoxidation, which utilizes a titanium isopropoxide catalyst and a chiral diethyl tartrate ligand, is particularly noteworthy for its high enantioselectivity in the epoxidation of allylic alcohols.[4] The Jacobsen epoxidation employs a chiral manganese-salen complex to achieve enantioselective epoxidation of a broader range of alkenes.[3]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the electrophilic nature of the epoxide ring, which is susceptible to nucleophilic attack. The presence of two electron-withdrawing ester groups enhances the reactivity of the epoxide. Ring-opening reactions generally proceed via an Sₙ2 mechanism, leading to a predictable stereochemical outcome.

Ring-Opening Reactions

Nucleophilic attack on the epoxide ring of this compound results in the formation of highly functionalized, stereochemically defined products. The regioselectivity of the attack can be influenced by the nature of the nucleophile and the reaction conditions.

Hydrolysis: Treatment of this compound with a solution of potassium hydroxide in ethanol at low temperatures leads to the selective hydrolysis of one of the ester groups, affording ethyl (2S,3S)-oxirane-2,3-dicarboxylate.[2] This monoester can then be used in further transformations.

Amide Formation: The monoester, ethyl (2S,3S)-oxirane-2,3-dicarboxylate, can be converted to an amide by first activating the carboxylic acid, for example with isobutylchloroformate, followed by the addition of an amine.[2] This reaction provides access to chiral epoxy amides, which are valuable intermediates in medicinal chemistry.

Caption: Key reactions of this compound.

Stereochemical Considerations

Ring-opening of epoxides via an Sₙ2 mechanism occurs with inversion of configuration at the carbon atom that is attacked by the nucleophile. In the case of this compound, the two carbons of the epoxide ring are electronically similar. Therefore, the regioselectivity of the nucleophilic attack will be influenced by steric factors and the nature of the nucleophile.

Applications in Drug Development

Analytical Data

A comprehensive analytical profile is essential for the characterization and quality control of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides key information about the structure of the molecule. The spectrum of this compound in CDCl₃ shows a triplet for the methyl protons of the ethyl esters, a singlet for the two equivalent protons on the epoxide ring, and a multiplet for the methylene protons of the ethyl esters.[2]

-

¹H NMR (300 MHz, CDCl₃) δ: 1.33 (t, 6H), 3.68 (s, 2H), 4.19–4.36 (m, 4H).[2]

Other Spectroscopic Data: While detailed experimental ¹³C NMR, IR, and mass spectrometry data for this specific compound are not widely published, data for structurally similar compounds can provide an indication of the expected spectral features. For example, the ¹³C NMR spectrum is expected to show signals for the carbonyl carbons of the esters, the carbons of the epoxide ring, and the carbons of the ethyl groups.

Safety and Handling

Due to the lack of a specific Material Safety Data Sheet (MSDS) for this compound, it is prudent to handle this compound with the care afforded to other potentially hazardous laboratory chemicals. Based on information for its enantiomer and other related compounds, it is classified as an irritant.[5]

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.

GHS Hazard Statements for the (2R,3R) enantiomer: [5]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

It is highly recommended that a thorough risk assessment be conducted before handling this compound.

Conclusion

This compound is a versatile and valuable chiral building block for organic synthesis. Its straightforward preparation from an inexpensive chiral pool starting material, combined with its predictable reactivity, makes it an attractive intermediate for the synthesis of complex, stereochemically defined molecules. While its direct application in the synthesis of currently marketed drugs is not extensively documented, its structural features are highly relevant to the design of bioactive compounds, particularly enzyme inhibitors. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for unlocking its full potential in research and drug development.

References

-

Bogyo, M., Verhelst, S., Bellingard-Dubouchaud, V., Toba, S., & Greenbaum, D. (2000). Selective targeting of lysosomal cysteine proteases with radiolabeled electrophilic substrate analogs. Chemistry & Biology, 7(1), 27-38. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Diethyl Tartrate. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Jacobsen epoxidation. In Wikipedia. [Link]

-

Wikipedia. (2023, October 29). Sharpless epoxidation. In Wikipedia. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). DIETHYL (2S,3R)-2-(N-tert-BUTOXYCARBONYL)AMINO-3-HYDROXYSUCCINATE. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-diethyl (2R,3R)-oxirane-2,3-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C8H12O5 | CID 7021072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. med.stanford.edu [med.stanford.edu]

- 3. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 5. 2,3-diethyl (2R,3R)-oxirane-2,3-dicarboxylate | C8H12O5 | CID 2733646 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diethyl (2S,3S)-oxirane-2,3-dicarboxylate: A Chiral Building Block for Advanced Synthesis

Introduction

In the landscape of modern pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety profile. Chiral epoxides are among the most valuable and versatile building blocks in asymmetric synthesis, offering a gateway to a wide array of complex molecular architectures.[1][2][3] Diethyl (2S,3S)-oxirane-2,3-dicarboxylate, a key member of this class, presents a unique combination of features: a strained three-membered ring primed for stereospecific ring-opening and two stereochemically defined centers that guide the synthesis of highly functionalized, enantiopure targets.

This technical guide provides an in-depth exploration of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its core chemical structure, stereochemical nuances, a field-proven synthetic protocol, and its strategic applications as a chiral synthon in the construction of complex molecules.

Molecular Structure and Physicochemical Properties

Chemical Identity and Stereochemistry

The defining characteristic of this compound is its precise three-dimensional structure. The molecule features a central oxirane (epoxide) ring with two diethyl carboxylate substituents.

-

IUPAC Name: this compound[4]

-

Common Synonyms: Diethyl L-trans-Epoxysuccinate, DIETHYL (2S,3S)-(+)-2,3-EPOXYSUCCINATE[4]

-

CAS Number: 73890-18-3[4]

-

Molecular Formula: C₈H₁₂O₅[4]

-

Molecular Weight: 188.18 g/mol [4]

The stereochemical descriptors "(2S,3S)" denote the absolute configuration at the two chiral carbon atoms of the epoxide ring, according to the Cahn-Ingold-Prelog priority rules. This specific arrangement results in the two diethyl carboxylate groups being positioned on opposite faces of the oxirane ring, a configuration referred to as trans. This trans orientation is critical, as it governs the steric and electronic environment for nucleophilic attack, allowing for highly predictable and stereocontrolled ring-opening reactions.

The SMILES (Simplified Molecular-Input Line-Entry System) notation for this specific enantiomer is CCOC(=O)[C@@H]1C(=O)OCC, which unambiguously defines its stereochemistry.[4]

Physicochemical Properties

The physical and chemical properties of a compound are crucial for its handling, reaction setup, and purification. Below is a summary of the key properties for this compound.

| Property | Value | Source(s) |

| Appearance | Colorless oil / Clear colorless to pink liquid | [5][6] |

| Boiling Point | 233.7–235 °C at 760 mmHg | [7][8][9][10] |

| Density | 1.144–1.233 g/mL at 25 °C | [6][7][8][10] |

| Refractive Index | n20/D 1.4380 | [7][8][9] |

| Flash Point | 95.5 °C (>230 °F) | [6][9][10] |

| ¹H NMR (300 MHz, CDCl₃) | δ 1.33 (t, 6H), 3.68 (s, 2H), 4.19–4.36 (m, 4H) | [5] |

Synthesis and Purification

Synthetic Strategy: From Chiral Pool to Epoxide

The most reliable and common strategy for synthesizing this compound is to start from a readily available, enantiopure precursor from the chiral pool. Diethyl D-tartrate is the ideal starting material. The synthesis is a two-step process that hinges on the conversion of the vicinal diols of the tartrate into a suitable leaving group, followed by an intramolecular Williamson ether synthesis (ring closure) to form the epoxide.

The workflow below illustrates the logical progression from the starting material to the final product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and provides a self-validating system for achieving the target compound with high purity and yield.[5]

Step 1: Synthesis of Diethyl (2R,3S)-2-bromo-3-hydroxy-butanedioate (I)

-

To a flask containing diethyl-D-tartrate (7.2 g, 35 mmol), add a 30% solution of HBr in acetic acid (35 ml) at 0°C and stir for 1 hour.

-

Allow the solution to warm to room temperature and stir overnight.

-

Pour the reaction mixture into ice water and extract with diethyl ether (3x).

-

Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Dissolve the resulting oil in ethanol (35 ml), add a 30% solution of HBr in acetic acid (21 ml), and reflux for 4 hours.

-

Concentrate the solution in vacuo, co-evaporating with toluene to remove residual acetic acid.

-

Dissolve the resulting yellow oil in ethyl acetate and wash with water, saturated NaHCO₃, and brine. Dry over MgSO₄.

-

Purify the crude product by silica gel column chromatography (16–25% ethyl acetate in hexanes) to yield the bromohydrin intermediate I .

Step 2: Synthesis of this compound (II)

-

Dissolve the intermediate I (2.67 g, 9.9 mmol) in diethyl ether (25 ml).

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.63 ml, 10.9 mmol, 1.1 eq) dropwise to the solution.

-

Monitor the reaction by TLC; conversion is typically complete within 30 minutes.

-

Filter off the solid precipitate formed during the reaction.

-

Wash the filtrate with a citric acid buffer (pH 3) and then with brine.

-

Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

-

Purify the final product by silica gel column chromatography (9–13% ethyl acetate in hexanes) to yield this compound II as a colorless oil (Typical yield: ~76%).[5]

Applications in Drug Discovery and Asymmetric Synthesis

The true value of this compound lies in its application as a versatile chiral synthon. The strained epoxide ring is susceptible to nucleophilic attack, leading to regioselective and stereospecific ring-opening. This reaction provides a powerful method for introducing new functional groups with precise stereochemical control.

The Epoxide as a Chiral Scaffold

The trans arrangement of the ester groups in this compound directs incoming nucleophiles to attack one of the two electrophilic carbons of the epoxide. This occurs via an Sₙ2 mechanism, which results in an inversion of stereochemistry at the site of attack. This predictable outcome is fundamental to its utility. By choosing different nucleophiles, a diverse range of chiral molecules can be synthesized from this single precursor.

The diagram below illustrates this core principle, where the chiral epoxide serves as a central hub for generating diverse, highly functionalized chiral intermediates.

Caption: Role of the chiral epoxide as a versatile synthetic intermediate.

Relevance in Medicinal Chemistry

While specific blockbuster drugs may not contain the this compound fragment intact, its role is foundational. It is used in the early stages of synthesis to set the stereochemistry of a key intermediate, which is then elaborated into the final active pharmaceutical ingredient (API). For instance, the enantiomer, (2R,3R)-diethyl 2,3-epoxysuccinate, is used to prepare ethyl (2R,3S)-4-hydroxy-2,3-epoxybutyrate, another valuable chiral building block.[7][8] This highlights the role of these epoxides in creating other high-value chiral intermediates. The principles of stereospecific ring-opening are broadly applied in the synthesis of antiviral agents, kinase inhibitors, and other complex therapeutics where stereochemistry is critical for target engagement.[11]

Conclusion

This compound is more than just a chemical compound; it is a precision tool for the modern synthetic chemist. Its well-defined stereochemistry, coupled with the predictable reactivity of the epoxide ring, provides an efficient and reliable pathway for the synthesis of complex, enantiomerically pure molecules. For professionals in drug discovery and development, mastering the use of such chiral building blocks is essential for accelerating the design and synthesis of next-generation therapeutics. This guide has provided the foundational knowledge—from chemical properties and synthesis to strategic application—to effectively leverage this powerful synthon in research and development endeavors.

References

-

Selective targeting of lysosomal cysteine proteases with radiolabeled electrophilic substrate analogs Supplementary material. University of Eastern Finland. [Link]

-

2,3-DIETHYL OXIRANE-2,3-DICARBOXYLATE | CAS 73890-18-3. Matrix Fine Chemicals. [Link]

-

diethyl (2R,3R)-oxirane-2,3-dicarboxylate. LookChem. [Link]

-

2,3_epoxysuccinate Diethyl (2s,3s)_(+)2,3 product offer. Clonagen. [Link]

-

Diethyl (2R,3R)-(-)-2,3-epoxysuccinate | CAS 74243-85-9. Chemical-Suppliers.com. [Link]

-

This compound | C8H12O5 | CID 7021072. PubChem, National Institutes of Health. [Link]

-

This compound | C8H12O5 | CID 7021072. PubChem, National Institutes of Health. [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central, National Institutes of Health. [Link]

-

Synthesis of epoxides. Organic Chemistry Portal. [Link]

-

A simple synthetic method for chiral 1,2-epoxides and the total synthesis of a chiral pheromone epoxide. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. PubMed Central, National Institutes of Health. [Link]

-

Computational Studies of Chiral Epoxide Radicals. The Journal of Organic Chemistry. [Link]

-

Epoxide. Wikipedia. [Link]

Sources

- 1. Epoxide synthesis by epoxidation [organic-chemistry.org]

- 2. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C8H12O5 | CID 7021072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. med.stanford.edu [med.stanford.edu]

- 6. Diethyl (2R,3R)-(-)-2,3-epoxysuccinate | CAS 74243-85-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. diethyl (2R,3R)-oxirane-2,3-dicarboxylate|lookchem [lookchem.com]

- 8. (2R,3R)-Diethyl 2,3-epoxysuccinate 96 74243-85-9 [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. en.huatengsci.com [en.huatengsci.com]

- 11. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Diethyl (2S,3S)-oxirane-2,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (2S,3S)-oxirane-2,3-dicarboxylate is a chiral epoxide that serves as a versatile building block in organic synthesis. Its stereochemically defined oxirane ring, coupled with the presence of two ester functionalities, makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and natural products. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Key Features

The structure of this compound features a three-membered epoxide ring with a trans relationship between the two carboxylate groups. This specific stereochemistry is crucial for its reactivity and subsequent use in asymmetric synthesis.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms in the molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrument: A 300 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a standard one-dimensional proton spectrum.

-

Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.

Data and Interpretation:

The ¹H NMR spectrum of this compound in CDCl₃ exhibits the following signals[1]:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.33 | triplet | 6H | -O-CH₂-CH₃ |

| 3.68 | singlet | 2H | Epoxide H |

| 4.19-4.36 | multiplet | 4H | -O-CH₂ -CH₃ |

In-depth Analysis:

-

δ 1.33 (t, 6H): The upfield triplet corresponds to the six chemically equivalent protons of the two methyl groups of the ethyl esters. The triplet splitting pattern arises from the coupling with the adjacent methylene protons.

-

δ 3.68 (s, 2H): This singlet is characteristic of the two equivalent protons on the epoxide ring. The trans stereochemistry of the carboxylate groups results in the magnetic equivalence of these two protons, leading to a singlet.

-

δ 4.19-4.36 (m, 4H): The downfield multiplet is assigned to the four protons of the two methylene groups of the ethyl esters. These protons are deshielded due to the adjacent oxygen atom. The multiplet nature arises from coupling with the methyl protons.

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument: A 75 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

Processing: Fourier transform the FID and phase correct the spectrum.

Predicted Data and Interpretation:

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~14 | -O-CH₂-C H₃ | Typical chemical shift for a methyl carbon of an ethyl ester. |

| ~55 | C -O-C (Epoxide) | Epoxide carbons are characteristically found at a higher field due to ring strain. |

| ~62 | -O-C H₂-CH₃ | Methylene carbon of the ethyl ester, deshielded by the adjacent oxygen. |

| ~168 | C =O | Carbonyl carbon of the ester, significantly deshielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: A thin film of the neat liquid is prepared between two salt (NaCl or KBr) plates.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Predicted Data and Interpretation:

The IR spectrum is expected to show characteristic absorption bands for the ester and epoxide functional groups.

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~2980 | Alkane | C-H stretch |

| ~1740 | Ester | C=O stretch (strong) |

| ~1250 | Epoxide | C-O-C asymmetric stretch |

| ~1180 | Ester | C-O stretch |

| ~890 | Epoxide | C-O-C symmetric stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Predicted Data and Interpretation:

-

Molecular Ion (M⁺): The molecular weight of this compound is 188.18 g/mol . Depending on the ionization method, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 188 or 189, respectively, is expected.

-

Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, 45 amu) or the entire ethoxycarbonyl group (-COOCH₂CH₃, 73 amu).

Synthesis

A common method for the synthesis of this compound involves the epoxidation of diethyl fumarate or a related precursor. One documented synthesis starts from diethyl-D-tartrate[1].

Caption: Synthetic pathway to the target molecule.

Conclusion

The spectroscopic data of this compound is consistent with its proposed structure. The ¹H NMR spectrum provides clear signals for the ethyl ester and epoxide protons, with the stereochemistry influencing the simplicity of the epoxide proton signal. While experimental ¹³C NMR, IR, and MS data are not widely published, their expected features can be reliably predicted based on the known functional groups and principles of spectroscopy. This guide serves as a comprehensive resource for researchers working with this important chiral building block.

References

- Selective targeting of lysosomal cysteine proteases with radiolabeled electrophilic substrate analogs Supplementary material. (n.d.).

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Diethyl (2S,3S)-oxirane-2,3-dicarboxylate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of diethyl (2S,3S)-oxirane-2,3-dicarboxylate, a key chiral building block in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, provides a validated experimental protocol for its acquisition, and offers a detailed interpretation of its features.

Introduction: The Structural Significance of this compound

This compound, also known as diethyl (2S,3S)-epoxysuccinate, is a C₂-symmetric molecule featuring a trans-substituted epoxide ring flanked by two ethyl ester functionalities.[1] Its rigid three-membered ring and defined stereochemistry at the C2 and C3 positions make it a valuable precursor in the stereoselective synthesis of complex organic molecules, including pharmaceuticals and natural products.

The precise characterization of this molecule is paramount, and ¹H NMR spectroscopy serves as a primary tool for verifying its structure and stereochemical integrity. The symmetry and stereochemistry of the molecule give rise to a deceptively simple yet information-rich ¹H NMR spectrum, the nuances of which will be explored in this guide.

Theoretical Framework: Predicting the ¹H NMR Spectrum

A thorough understanding of the molecule's structure allows for a predictive analysis of its ¹H NMR spectrum. The key chemical principles at play are chemical equivalence, spin-spin coupling, and diastereotopicity.

Molecular Symmetry and Chemical Equivalence

The molecule possesses a C₂ axis of symmetry that bisects the C2-C3 bond of the epoxide ring. This symmetry element renders the two ethyl ester groups chemically equivalent. Consequently, the two methyl groups are equivalent, and the two methylene groups are equivalent. The two protons attached directly to the epoxide ring (Hₐ) are also chemically equivalent.

Therefore, we anticipate three distinct sets of signals in the ¹H NMR spectrum, corresponding to:

-

The epoxide methine protons (Hₐ).

-

The ethyl ester methylene protons (Hᵦ).

-

The ethyl ester methyl protons (Hᵧ).

Analysis of Individual Proton Environments

-

Epoxide Protons (Hₐ): These two protons are attached to the chiral centers C2 and C3. Their chemical shift is significantly influenced by the electron-withdrawing effect of both the adjacent carboxylate group and the epoxide oxygen, leading to a downfield shift.[2] While they are chemically equivalent due to the C₂ symmetry, the coupling between them (trans-vicinal coupling, ³JHH) is expected to be small for epoxides, often in the range of 1-4 Hz. In many cases, if the coupling constant is very small or the resolution is insufficient, this signal may appear as a sharp singlet.[3]

-

Ethyl Methylene Protons (Hᵦ): Diastereotopicity in Action: The two protons of each CH₂ group are diastereotopic. This is because the molecule contains pre-existing chiral centers (C2 and C3). If one of the methylene protons were to be hypothetically replaced by another group (e.g., deuterium), a new stereocenter would be created, and the resulting molecule would be a diastereomer relative to the molecule formed by replacing the other proton.[4] Diastereotopic protons are chemically non-equivalent and are expected to have different chemical shifts (anisochrony), even in an achiral solvent.[5] They will couple to each other (geminal coupling, ²J) and to the adjacent methyl protons (vicinal coupling, ³J). This leads to a complex splitting pattern, often an AB quartet, where each peak is further split into a triplet by the methyl group. However, if the chemical shift difference between the diastereotopic protons is small, the signal may appear as a more complex multiplet.

-

Ethyl Methyl Protons (Hᵧ): These protons are the most upfield in the spectrum. They are coupled to the adjacent methylene protons, and thus, the signal is expected to be a triplet, following the n+1 rule (where n=2).

The following diagram illustrates the molecular structure and the different proton environments.

Caption: Molecular structure with proton labels.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines the steps for obtaining a high-resolution ¹H NMR spectrum. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Caption: Experimental workflow for ¹H NMR analysis.

Methodological Rationale:

-

Solvent: Deuterated chloroform (CDCl₃) is an excellent choice as it is a common solvent for this type of compound and has a minimal residual solvent signal that does not interfere with the analyte signals.[6] Tetramethylsilane (TMS) is the universally accepted internal standard for referencing the chemical shift scale to 0.00 ppm.[7]

-

Concentration: A concentration of 10-20 mg in 0.6-0.7 mL of solvent provides a good signal-to-noise ratio without causing significant line broadening due to viscosity or intermolecular interactions.

-

Spectrometer Frequency: A spectrometer with a field strength of 300 MHz or higher is recommended to achieve adequate signal dispersion, which is particularly important for resolving the complex multiplet of the diastereotopic methylene protons.

-

Relaxation Delay (D1): A relaxation delay of 5 seconds is chosen to be approximately 5 times the longest T₁ relaxation time of the protons in the molecule. This ensures complete relaxation between pulses, allowing for accurate integration of the signals.

-

Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio.

Spectral Interpretation and Data Analysis

Based on published data, the ¹H NMR spectrum of this compound in CDCl₃ at 300 MHz displays the following signals.[6]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.19–4.36 | Multiplet (m) | 4H | Hᵦ (Diastereotopic -OCH₂CH₃) |

| 3.68 | Singlet (s) | 2H | Hₐ (Epoxide CH) |

| 1.33 | Triplet (t) | 6H | Hᵧ (-OCH₂CH₃) |

Detailed Signal Analysis

-

δ 3.68 (Singlet, 2H, Hₐ): This signal corresponds to the two chemically equivalent protons on the epoxide ring.[6] The downfield shift to 3.68 ppm, compared to typical aliphatic epoxides (which resonate around 2.5-3.5 ppm), is due to the strong deshielding effect of the two adjacent electron-withdrawing carboxylate groups.[2][8] The appearance as a singlet indicates that the vicinal coupling constant (³JHₐHₐ) is either zero or too small to be resolved at this field strength. A very small coupling constant is characteristic of many trans-epoxides.

-

δ 4.19–4.36 (Multiplet, 4H, Hᵦ): This complex signal represents the four methylene protons of the two equivalent ethyl groups.[6] As previously discussed, the two protons within each methylene group are diastereotopic. Their chemical non-equivalence, coupled with geminal coupling to each other and vicinal coupling to the methyl protons, results in this complex multiplet. Higher field NMR (e.g., 500 or 600 MHz) would likely resolve this multiplet into a more defined pattern, such as two distinct quartets of doublets or a similar complex system.

-

δ 1.33 (Triplet, 6H, Hᵧ): This upfield triplet is characteristic of the methyl groups of the ethyl esters.[6] The signal is split into a triplet by the two adjacent methylene protons, with a typical vicinal coupling constant (³J) of around 7 Hz.

The following diagram illustrates the spin-spin coupling interactions within the molecule.

Caption: Spin-spin coupling network diagram.

Conclusion

The ¹H NMR spectrum of this compound is a prime example of how fundamental principles of stereochemistry and molecular symmetry manifest in spectroscopic data. The C₂ symmetry simplifies the spectrum to three signals, while the inherent chirality gives rise to the diastereotopicity of the methylene protons, resulting in a complex multiplet. The characteristic downfield singlet for the epoxide protons is a direct consequence of the electronic environment and the stereochemical arrangement of the substituents. This guide provides the necessary theoretical and practical framework for researchers to confidently acquire, interpret, and utilize the ¹H NMR spectrum for the unambiguous characterization of this important chiral synthon.

References

-

Hoebbel, D., Nacken, M., & Schmidt, H. (n.d.). A NMR study on the hydrolysis, condensation and epoxide ring-opening reaction in sols and gels of the system glycidoxypropyltrim. SciSpace. Retrieved from [Link]

-

Miyake, Y., & Akita, M. (2016). ¹H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. The Marine Lipids Lab. Retrieved from [Link]

-

Greenbaum, D. C., et al. (n.d.). Selective targeting of lysosomal cysteine proteases with radiolabeled electrophilic substrate analogs Supplementary material. Retrieved from [Link]

-

Pace, S., et al. (2013). Biosynthesis, isolation, and NMR analysis of leukotriene A epoxides: substrate chirality as a determinant of the cis or trans epoxide configuration. Journal of Lipid Research, 54(3), 754-761. Retrieved from [Link]

-

Chen, J., et al. (2018). New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Gheorghiu, M. D., et al. (n.d.). ¹H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Identifying Homotopic, Enantiotopic and Diastereotopic Protons. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Request PDF. Retrieved from [Link]

-

Organic Syntheses. (n.d.). DIASTEREOSELECTIVE α-ALKYLATION OF β-HYDROXYCARBOXYLIC ESTERS THROUGH ALKOXIDE ENOLATES. Retrieved from [Link]

-

ResearchGate. (n.d.). Epoxide yield determination of oils and fatty acid methyl esters using ¹H NMR. Request PDF. Retrieved from [Link]

-

Ashenhurst, J. (2012, April 17). Homotopic, Enantiotopic, Diastereotopic. Master Organic Chemistry. Retrieved from [Link]

-

Johnson, A. W., et al. (2020). In Situ NMR and Kinetics Reveal Origins of Regioselectivity Differences for Epichlorohydrin Ring-Opening in Lewis and Brønsted Acid Zeolites. Angewandte Chemie International Edition, 59(43), 19046-19055. Retrieved from [Link]

-

O'Brien, P., et al. (n.d.). cis- and trans-Stereoselective Epoxidation of N-Protected 2-Cyclohexen-1-yl Amines. Supporting Information. Retrieved from [Link]

-

All 'Bout Chemistry. (2022, March 24). Homotopic, Enantiotopic & Diastereotopic Protons | TRICKS | ¹H-NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Kimia. (n.d.). Spotting diastereotopic protons in the NMR spectrum. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

Sources

- 1. 2R,3R-二乙基 2,3-环氧琥珀酸酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. med.stanford.edu [med.stanford.edu]

- 7. rsc.org [rsc.org]

- 8. marinelipids.ca [marinelipids.ca]

A Technical Guide to the Asymmetric Synthesis of Diethyl (2S,3S)-Oxirane-2,3-dicarboxylate

Abstract

Diethyl (2S,3S)-oxirane-2,3-dicarboxylate is a synthetically versatile chiral building block, pivotal in the stereoselective synthesis of numerous complex organic molecules and active pharmaceutical ingredients (APIs). Its rigid three-membered ring, adorned with two stereochemically defined carboxylate groups, serves as a valuable precursor for introducing chirality and functionality. This technical guide provides an in-depth exploration of the primary mechanism for its formation: the organocatalytic asymmetric epoxidation of diethyl fumarate, with a focus on the Juliá-Colonna reaction. We will dissect the catalytic cycle, elucidate the origins of stereoselectivity, provide validated experimental protocols, and discuss the compound's application in drug development, offering a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Introduction: The Significance of a Chiral Epoxide

Chiral epoxides are highly sought-after intermediates in modern organic synthesis due to the inherent ring strain of the oxirane, which allows for facile, regioselective, and stereospecific ring-opening reactions with a variety of nucleophiles. This reactivity profile enables the construction of complex stereochemical arrays, which are fundamental to the biological activity of many pharmaceuticals. This compound, derived from the readily available and inexpensive diethyl fumarate, is a C2-symmetric electrophile that provides access to a range of chiral synthons, including amino acids, carbohydrates, and lactones. Its application as a precursor to the calcium channel blocker Diltiazem underscores its importance in the pharmaceutical industry.

Core Synthesis Methodology: The Juliá-Colonna Epoxidation

The most effective and widely studied method for the asymmetric epoxidation of electron-deficient olefins like diethyl fumarate is the Juliá-Colonna epoxidation.[1][2] This reaction is a cornerstone of organocatalysis, employing a polypeptide catalyst, typically poly-L-leucine (PLL), to achieve high enantioselectivity under mild, biphasic or triphasic conditions.[1][3]

Overall Transformation:

The reaction transforms the prochiral faces of the trans-alkene, diethyl fumarate, into a single enantiomer of the corresponding epoxide using a simple peroxide as the terminal oxidant.

Figure 1: General scheme of the Juliá-Colonna epoxidation.

The Causality Behind Experimental Choices

-

Substrate: Diethyl fumarate is an ideal substrate. The electron-withdrawing nature of the two ester groups activates the double bond for nucleophilic attack by the peroxide, a key requirement for this reaction class.

-

Catalyst: Poly-L-leucine is the catalyst of choice. Its propensity to form a stable α-helical secondary structure in non-polar solvents is the origin of the asymmetric induction.[4] The insoluble nature of PLL in the reaction medium led to the development of the original triphasic system (organic solvent/water/solid catalyst), which, while effective, can be slow.[1] More recent protocols often use silica-supported PLL or biphasic systems with a phase-transfer catalyst to improve reaction rates.[5]

-

Oxidant and Base: The reaction utilizes a hydroperoxide anion (HOO⁻), generated in situ from hydrogen peroxide (H₂O₂) and a base such as sodium hydroxide or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of base and peroxide source (e.g., aqueous H₂O₂, urea-hydrogen peroxide) can be optimized to balance reactivity and minimize uncatalyzed background reactions.[6]

-

Solvent System: A biphasic system, typically dichloromethane (DCM) or toluene and water, is employed. The diethyl fumarate resides in the organic phase, the base and H₂O₂ in the aqueous phase, and the catalytic action occurs at the interface, facilitated by the amphiphilic nature of the growing polypeptide chain.

The Catalytic Cycle and Mechanism of Stereoselection

The prevailing mechanism involves a nucleophilic conjugate addition of the hydroperoxide anion to the α,β-unsaturated ester, followed by an intramolecular cyclization to form the epoxide. The poly-L-leucine catalyst orchestrates this process with high fidelity.

Figure 2: Catalytic cycle of the Juliá-Colonna epoxidation.

The Origin of (2S,3S) Stereoselectivity:

The stereochemical outcome is dictated by the interaction between the substrate and the catalyst's chiral environment. Computational and experimental studies suggest a model where the α-helical structure of poly-L-leucine creates a hydrophobic groove.[4][7]

-

Transition State Assembly: The diethyl fumarate molecule aligns with the N-terminus of the PLL helix. The two carbonyl groups of the ester are critical for this orientation, likely through hydrogen bonding interactions with the amide N-H protons of the polypeptide backbone.

-

Facial Selectivity: With the substrate held in a defined orientation, the hydroperoxide anion is delivered to one of the two prochiral faces of the double bond. The bulky isobutyl side chains of the leucine residues provide steric hindrance, guiding the nucleophile to the less hindered face. For diethyl fumarate (a trans-alkene), this controlled trajectory of attack leads to the formation of the (2S,3S)-enantiomer.

-

Intermediate Stabilization: The resulting peroxide enolate intermediate is stabilized within an "oxyanion hole" formed by the N-terminal amide protons of the helix.[8] This stabilization lowers the activation energy for the desired pathway and enhances the enantioselectivity of the subsequent ring-closing step.

Experimental Protocols & Data

This section provides a representative, self-validating protocol for the synthesis of this compound.

Preparation of Poly-L-leucine Catalyst

Effective poly-L-leucine can be prepared by the polymerization of L-leucine-N-carboxyanhydride (NCA). For consistent results, commercially available PLL or silica-supported PLL is recommended.[9]

Asymmetric Epoxidation of Diethyl Fumarate

Materials:

-

Diethyl fumarate (1.0 eq)

-

Poly-L-leucine (PLL) (approx. 20-30 mg per mmol of substrate)

-

Dichloromethane (DCM)

-

Aqueous Sodium Hydroxide (e.g., 1 M)

-

Hydrogen Peroxide (30% w/w solution)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add diethyl fumarate (1.0 eq) and poly-L-leucine.

-

Solvent Addition: Add dichloromethane to dissolve the diethyl fumarate (concentration approx. 0.2-0.5 M).

-

Cooling: Cool the vigorously stirred suspension to 0 °C in an ice bath.

-

Reagent Addition: Sequentially add the aqueous sodium hydroxide solution followed by the dropwise addition of 30% hydrogen peroxide (approx. 2.0-3.0 eq) over 15-20 minutes. The mixture should be a cloudy suspension.

-

Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-24 hours).

-

Workup: Once the reaction is complete, separate the organic layer. Wash the organic phase sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 9-13% EtOAc/Hexanes).[10]

-

Characterization: Confirm the structure and purity of the product, this compound, using ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (e.e.) by chiral HPLC analysis. Expected ¹H NMR (CDCl₃, 300 MHz) signals include: δ 4.36-4.19 (m, 4H), 3.68 (s, 2H), 1.33 (t, 6H).[10]

Quantitative Data Summary

The efficiency of the Juliá-Colonna epoxidation can vary based on the specific protocol (biphasic vs. triphasic), catalyst preparation, and substrate. The following table provides a representative summary of expected outcomes for α,β-unsaturated carbonyl compounds.

| Substrate Class | Catalyst System | Oxidant/Base | Typical Yield | Typical e.e. | Reference |

| α,β-Unsaturated Esters | Poly-L-leucine | H₂O₂ / NaOH | 60-85% | >90% | [3] |

| Chalcones (α,β-Unsaturated Ketones) | Immobilized PLL | Urea-H₂O₂ / DBU | 70-95% | >96% | [1][6] |

| Cyclic Enones | Silica-Supported PLL | H₂O₂ / NaOH | 75-90% | 88-97% | [5] |

Application in Drug Development: Synthesis of a Diltiazem Precursor

The synthetic utility of this compound is prominently demonstrated in its role as a key intermediate for synthesizing important pharmaceuticals. A notable example is its use in the synthesis of the cardiovascular drug Diltiazem .[11]

Diltiazem is a benzothiazepine calcium channel blocker used to treat hypertension, angina, and certain heart arrhythmias. The core of the molecule contains two adjacent stereocenters, which can be effectively established starting from a chiral epoxide. While the commercial synthesis of Diltiazem may follow different routes, the application of the Juliá-Colonna epoxidation provides an elegant and efficient method to set the required stereochemistry early in the synthesis.

A 1997 study showcased the power of this methodology by synthesizing a key chiral precursor to Diltiazem.[1] The synthesis involved the asymmetric epoxidation of an α,β-unsaturated ketone, an analogue of diethyl fumarate, using immobilized poly-L-leucine to achieve the desired epoxide in high yield and excellent enantiomeric excess (>96% e.e.). This epoxide could then be elaborated through a series of steps, including ring-opening and cyclization, to form the benzothiazepine core of Diltiazem.[1]

Figure 3: Conceptual pathway from an α,β-unsaturated ester to Diltiazem.

Conclusion

The formation of this compound via the Juliá-Colonna epoxidation stands as a powerful testament to the capabilities of organocatalysis. The reaction's reliance on a readily available polypeptide catalyst and benign oxidants marks it as an attractive method for sustainable chemical synthesis. The underlying mechanism, governed by the α-helical structure of poly-L-leucine, provides a fascinating example of biomimetic catalysis, where supramolecular interactions dictate reactivity and stereochemical outcomes. The proven utility of the resulting chiral epoxide in the synthesis of complex, high-value molecules like Diltiazem ensures its continued relevance and application in both academic and industrial research settings.

References

-

Juliá, S.; Colonna, S. Asymmetric epoxidation of chalcones and other α,β-unsaturated ketones by means of poly-amino-acids. J. Chem. Soc., Perkin Trans. 11982 , 1317-1324. [Link]

-

Adger, B. M.; Barkley, J. V.; Bergeron, S.; Cappi, M. W.; Flowerdew, B. E.; Jackson, M. P.; McCague, R.; Nugent, T. C.; Roberts, S. M. Juliá–Colonna asymmetric epoxidation reactions under non-aqueous conditions: rapid, highly regio- and stereo-selective transformations using a cheap, recyclable catalyst. J. Chem. Soc., Perkin Trans. 11997 , 3501-3508. [Link]

-

Allen, J. V.; Cappi, M. W.; Roberts, S. M.; Taylor, C. J.; Williamson, N. M. A new procedure for the Juliá–Colonna stereoselective epoxidation reaction under non-aqueous conditions: the development of a catalyst comprising polyamino acid on silica (PaaSiCat). J. Chem. Soc., Perkin Trans. 11999 , 1989-1992. [Link]

-

Bérubé, C.; Barbeau, X.; Lagüe, P.; Voyer, N. Revisiting the Juliá–Colonna enantioselective epoxidation: supramolecular catalysis in water. Chem. Commun.2017 , 53, 5464-5467. [Link]

-

Kelly, A. T.; Roberts, S. M. The mechanism of polyleucine catalysed asymmetric epoxidation. Chem. Commun.2004 , 2018-2020. [Link]

-

Adger, B. M.; et al. Juliá-Colonna asymmetric epoxidation reactions under non-aqueous conditions. J. Chem. Soc., Perkin Trans. 1, 1997 , 3501-3508. [Link]

-

Wikipedia contributors. Juliá–Colonna epoxidation. Wikipedia, The Free Encyclopedia. [Link]

-

Cardona, F.; Goti, A.; Brandi, A. The Juliá-Colonna Reaction: A Phase-Transfer Catalyzed Enantioselective Olefin Epoxidation. Afinidad2024 , 81(602). [Link]

-

Flood, R. W.; Geller, T. P.; Roberts, S. M.; Skidmore, J.; St-Jean, A.-O. Development of the Juliá−Colonna Asymmetric Epoxidation Reaction: Part 1. Preparation and Activation of the Polyleucine Catalyst. Org. Process Res. Dev.2003 , 7, 5, 723–729. [Link]

-

Bollenbach, M. et al. Selective targeting of lysosomal cysteine proteases with radiolabeled electrophilic substrate analogs. Supplementary Material. [Link]

-

Horwitz, M. Advanced Organic Chemistry: Asymmetric Epoxidation. Synthesis Workshop. 2024 . [Link]

-

PubChem. Diltiazem. National Center for Biotechnology Information. [Link]

-

Wikipedia. Juliá–Colonna epoxidation. [Link]

-

Bérubé, C., et al. Revisiting the Juliá–Colonna enantioselective epoxidation: supramolecular catalysis in water. Chemical Communications. 2017 . [Link]

-

Allen, J. V., et al. A new procedure for the Juliá–Colonna stereoselective epoxidation reaction under non-aqueous conditions. Journal of the Chemical Society, Perkin Transactions 1. 1999 . [Link]

-

Adger, B. M., et al. Juliá–Colonna asymmetric epoxidation reactions under non-aqueous conditions. Journal of the Chemical Society, Perkin Transactions 1. 1997 . [Link]

-

Geller, T., et al. Novel Conditions for the Julia—Colonna Epoxidation Reaction Providing Efficient Access to Chiral, Nonracemic Epoxides. ResearchGate. 2006 . [Link]

-

Cardona, F., et al. The Juliá-Colonna Reaction: A Phase-Transfer Catalyzed Enantioselective Olefin Epoxidation. ResearchGate. 2024 . [Link]

-

Juliá, S.; Colonna, S. Asymmetric Selection in the Epoxidation of Chalcone Catalysed by Polyaminoacids. Journal of the Chemical Society, Perkin Transactions 1. 1980 . [Link]

-

Flood, R. W., et al. Development of the Juliá−Colonna Asymmetric Epoxidation Reaction: Part 1. Preparation and Activation of the Polyleucine Catalyst. ACS Publications. 2003 . [Link]

-

Bollenbach, M., et al. Selective targeting of lysosomal cysteine proteases with radiolabeled electrophilic substrate analogs Supplementary material. PMC. 2009 . [Link]

-

Kelly, A. T.; Roberts, S. M. The mechanism of polyleucine catalysed asymmetric epoxidation. PubMed. 2004 . [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. Juliá–Colonna epoxidation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. A new procedure for the Juliá–Colonna stereoselective epoxidation reaction under non-aqueous conditions: the development of a catalyst comprising polyamino acid on silica (PaaSiCat) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Juliá–Colonna asymmetric epoxidation reactions under non-aqueous conditions: rapid, highly regio- and stereo-selective transformations using a cheap, recyclable catalyst - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Revisiting the Juliá–Colonna enantioselective epoxidation: supramolecular catalysis in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Asymmetric addition of alkylzinc reagents to cyclic alpha,beta-unsaturated ketones and a tandem enantioselective addition/diastereoselective epoxidation with dioxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. med.stanford.edu [med.stanford.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to Diethyl (2S,3S)-oxirane-2,3-dicarboxylate: A C2-Symmetric Chiral Synthon for Asymmetric Synthesis

Abstract

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the fields of drug development and materials science. Chiral synthons, or building blocks, derived from the "chiral pool" offer an efficient and economical route to complex molecular architectures. This technical guide provides an in-depth exploration of diethyl (2S,3S)-oxirane-2,3-dicarboxylate, a versatile C2-symmetric chiral synthon derived from L-tartaric acid. We will dissect its synthesis, physicochemical properties, and core reactivity, with a strong emphasis on the mechanistic principles that govern its application. Through detailed protocols, mechanistic diagrams, and a survey of its synthetic applications, this document serves as a comprehensive resource for researchers and professionals leveraging asymmetric synthesis to construct complex chiral molecules.

Introduction: The Strategic Value of a C2-Symmetric Epoxide

This compound, also known as diethyl L-trans-epoxysuccinate, is a powerful chiral building block in organic synthesis. Its utility stems from a unique combination of structural features:

-

Defined Stereochemistry: Possessing (2S,3S) absolute stereochemistry, it allows for the direct introduction of two adjacent stereocenters into a target molecule.

-

C2 Symmetry: The molecule's symmetry simplifies stereochemical analysis, as the two electrophilic carbon atoms of the oxirane ring are chemically equivalent.

-

Electrophilic Reactivity: The strained three-membered epoxide ring is susceptible to nucleophilic attack, enabling a wide range of stereospecific ring-opening reactions.

-

Functional Group Handles: The two diethyl ester groups provide versatile points for subsequent chemical modifications, such as reduction, hydrolysis, amidation, or conversion to other functional groups.

Derived from naturally abundant and inexpensive L-tartaric acid, this synthon represents a cornerstone of the chiral pool approach to asymmetric synthesis, providing a reliable and cost-effective pathway to enantiopure products.

Synthesis and Physicochemical Characterization

The accessibility of a chiral synthon is critical to its widespread adoption. This compound is readily prepared from its parent compound, diethyl L-tartrate, through a reliable two-step sequence.

Synthetic Pathway

The most common laboratory synthesis involves the conversion of the starting diol to a bromohydrin intermediate, followed by base-mediated intramolecular cyclization to form the epoxide ring. This process ensures the retention of the original stereochemistry.

Caption: Synthesis of the target epoxide from diethyl L-tartrate.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is adapted from established literature procedures.[1]

Step A: Synthesis of Diethyl (2R,3S)-2-bromo-3-hydroxy-butanedioate (I)

-

To a solution of diethyl-D-tartrate (e.g., 7.2 g, 35 mmol), add a 30% solution of HBr in acetic acid (35 ml) at 0°C and stir for 1 hour.

-

Allow the solution to warm to room temperature and continue stirring overnight.

-

Pour the reaction mixture into ice-water and extract with diethyl ether (3x).

-

Combine the organic layers, wash with water and brine, dry over Na2SO4, and concentrate under reduced pressure.

-

The crude oil is further purified via silica column chromatography to yield the bromohydrin intermediate.[1]

Step B: Synthesis of this compound (II)

-

Dissolve the bromohydrin intermediate (I) (e.g., 2.67 g, 9.9 mmol) in diethyl ether (25 ml).

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.63 ml, 10.9 mmol, 1.1 eq) dropwise to the solution.

-

Monitor the reaction by TLC; conversion is typically complete within 30 minutes.

-

Filter off the resulting solid (DBU hydrobromide salt).

-

Wash the filtrate with a citric acid buffer (pH=3) and then with brine.

-

Dry the organic layer over MgSO4 and concentrate in vacuo.

-

Purify the crude product by silica column chromatography (e.g., 9–13% EtOAc in hexanes) to afford the final product as a colorless oil (Typical yield: ~76%).[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C8H12O5 | [2] |

| Molecular Weight | 188.18 g/mol | [2] |

| Appearance | Colorless oil | [1] |

| Boiling Point | 234-235 °C | [3] |

| Density | 1.233 g/cm³ | [3] |

| Refractive Index (n20/D) | 1.4380 | [3] |

| InChIKey | LDFQMMUIJQDSAB-WDSKDSINSA-N | [2] |

| CAS Number | 73890-18-3 | [2] |

Core Reactivity: The Stereospecific Ring-Opening

The synthetic utility of this compound is dominated by the nucleophilic ring-opening of the epoxide. This reaction is governed by the principles of the SN2 mechanism, leading to highly predictable stereochemical outcomes.

Mechanistic Principles

Under neutral or basic conditions, a nucleophile attacks one of the electrophilic carbons of the oxirane ring. This attack occurs from the backside relative to the C-O bond, leading to a complete inversion of configuration at the center of attack. The C2 symmetry of the starting material means that attack at C2 or C3 leads to the same product, simplifying the reaction outcome.

Caption: General mechanism of SN2 ring-opening with inversion of configuration.

The result of this transformation is a vicinal difunctionalized product, specifically a diethyl 2-hydroxy-3-substituted succinate derivative, with a predictable (2S,3R) stereochemistry. This high degree of stereocontrol is the cornerstone of its role as a chiral synthon.

Applications in Asymmetric Synthesis

The predictable reactivity of this compound has been exploited in the synthesis of a diverse array of valuable chiral molecules.

Synthesis of Tartaric Acid Derivatives

The ring-opening with various heteroatom nucleophiles provides direct access to a wide range of substituted tartaric acid derivatives, which are themselves valuable chiral ligands, auxiliaries, and synthons.[4][5]

-

With Oxygen Nucleophiles (e.g., H₂O, ROH): Hydrolysis or alcoholysis leads to the formation of vicinal diols, which can be further functionalized.

-

With Nitrogen Nucleophiles (e.g., R₂NH, N₃⁻): Aminolysis or reaction with azide opens the epoxide to form β-hydroxy-α-amino acid precursors. This is a key strategy for synthesizing non-proteinogenic amino acids.

-

With Sulfur Nucleophiles (e.g., RSH): Reaction with thiols yields β-hydroxy-α-thioether derivatives, important motifs in various biologically active molecules.

Synthesis of Chiral Amino Acids

A particularly powerful application is in the synthesis of enantiomerically pure non-standard amino acids.[6] The workflow typically involves the regioselective and stereospecific ring-opening with a nitrogen nucleophile, followed by functional group interconversions.

Caption: Synthetic workflow for non-standard amino acids.

This strategy allows for the creation of β-hydroxy-α-amino acids, which are key components of numerous natural products and pharmaceuticals, including protease inhibitors and peptide-based drugs.

Elaboration into Complex Natural Products

The vicinal difunctionalized succinate derivatives obtained from the ring-opening reactions are ideal intermediates for the synthesis of more complex molecular targets. The two ester functionalities and the newly introduced hydroxyl and nucleophile groups can be selectively manipulated to build intricate carbon skeletons. This approach has been instrumental in the total synthesis of various natural products and biologically active molecules where the control of adjacent stereocenters is crucial.

Conclusion and Future Outlook

This compound stands as a testament to the power and elegance of the chiral pool strategy in asymmetric synthesis. Its ready availability from L-tartaric acid, combined with its predictable and highly stereospecific reactivity, makes it an invaluable tool for the construction of enantiomerically pure molecules. The ability to generate vicinal stereocenters with defined absolute configuration through a simple nucleophilic ring-opening reaction provides a robust entry point into diverse classes of compounds, including substituted tartrates, non-standard amino acids, and complex natural products.

Future research will likely focus on expanding the scope of nucleophiles and developing novel catalytic systems for ring-opening reactions, potentially enabling even greater control over regioselectivity in dissymmetric derivatives. As the demand for stereochemically complex pharmaceuticals continues to grow, the role of efficient and reliable chiral synthons like this compound will undoubtedly remain central to the advancement of organic and medicinal chemistry.

References

- Bogyo, M., Verhelst, S., Bellingard-Dubouchaud, V., Toba, S., & Greenbaum, D. (2000). Selective targeting of lysosomal cysteine proteases with radiolabeled electrophilic substrate analogs. Chemistry & Biology, 7, 27-38.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, G., et al. (2017). Synthesis of 2,3-Dialkylated Tartaric Acid Esters via Visible Light Photoredox-Catalyzed Reductive Dimerization of α-Ketoesters. The Journal of Organic Chemistry, 82(15), 8143-8150. [Link]

-

Reddy, P. V. N., & Franck, R. W. (2007). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current Organic Synthesis, 4(2), 143-166. [Link]

-

Ferreira, M. A., et al. (2001). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 6(12), 996-1001. [Link]

Sources

- 1. med.stanford.edu [med.stanford.edu]

- 2. This compound | C8H12O5 | CID 7021072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Synthesis of 2,3-Dialkylated Tartaric Acid Esters via Visible Light Photoredox-Catalyzed Reductive Dimerization of α-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Chiral Synthon: A Technical Guide to Diethyl (2S,3S)-oxirane-2,3-dicarboxylate

This guide provides an in-depth exploration of diethyl (2S,3S)-oxirane-2,3-dicarboxylate, a valuable chiral building block in modern organic synthesis. We will delve into its historical context, key synthetic methodologies, and its applications in the synthesis of complex molecules, particularly within the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthon in their work.

Introduction: The Rise of a Versatile Chiral Building Block

This compound, also known as diethyl L-trans-epoxysuccinate, has emerged as a significant tool for introducing stereochemistry into molecules. Its rigid three-membered ring and dual ester functionalities provide a unique platform for a variety of stereospecific transformations. The importance of this and similar chiral epoxides stems from their role as precursors to a wide array of functional groups, making them indispensable in the total synthesis of natural products and the development of new pharmaceuticals.

The history of this specific molecule is intertwined with the broader development of asymmetric synthesis. While a definitive "discovery" paper pinpointing its first synthesis is elusive in early literature, its modern accessibility is a direct result of the evolution of stereoselective epoxidation reactions and the utilization of the "chiral pool." The chiral pool refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. Diethyl tartrate, a derivative of tartaric acid, is a cornerstone of this pool and a direct precursor to this compound.

Foundational Synthetic Strategies: From Chiral Pool to Epoxide

The primary and most reliable method for the synthesis of this compound leverages the inherent chirality of diethyl D-tartrate. This approach epitomizes the chiral pool strategy, where the stereochemical information from a readily available natural product is transferred to the target molecule.

Synthesis from Diethyl D-Tartrate: A Self-Validating Protocol

A well-established and reproducible method for the preparation of this compound begins with the conversion of diethyl D-tartrate to a bromohydrin intermediate, followed by base-induced cyclization. This two-step sequence ensures the retention of stereochemical integrity.

Experimental Protocol: Synthesis of this compound [1]

Step 1: Synthesis of Diethyl (2R,3S)-2-bromo-3-hydroxy-butanedioate

-

To a solution of diethyl-D-tartrate (7.2 g, 35 mmol) at 0°C, add a 30% solution of HBr in acetic acid (35 ml) and stir for 1 hour.

-

Allow the solution to warm to room temperature and stir overnight.

-

Pour the reaction mixture into ice-water and extract with diethyl ether (3x).

-

Wash the combined ether layers with water and brine, dry over Na2SO4, and concentrate under reduced pressure.

-

Dissolve the resulting oil in ethanol (35 ml), add a 30% solution of HBr in acetic acid (21 ml), and reflux for 4 hours.

-

Concentrate the solution in vacuo, co-evaporating with toluene to remove most of the acetic acid.

-

Dissolve the resulting yellow oil in ethyl acetate and wash with water, saturated NaHCO3, and brine.

-

Dry the organic layer over MgSO4 and purify by silica column chromatography (16–25% ethyl acetate in hexanes) to yield diethyl (2R,3S)-2-bromo-3-hydroxy-butanedioate.

Step 2: Synthesis of this compound [1]

-

To a solution of diethyl (2R,3S)-2-bromo-3-hydroxy-butanedioate (2.67 g, 9.9 mmol) in diethyl ether (25 ml), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.63 ml, 10.9 mmol, 1.1 eq) dropwise.

-

Monitor the reaction by TLC until complete conversion of the starting material (approximately 0.5 hours).

-

Filter off the solid precipitate and wash the filtrate with a citric acid buffer (pH = 3) and brine.

-

Dry the organic layer over MgSO4 and purify by silica column chromatography (9–13% ethyl acetate in hexanes) to provide this compound.

Yield and Characterization Data:

| Compound | Molecular Formula | Molecular Weight | Typical Yield | ¹H NMR (300 MHz, CDCl₃) δ |

| This compound | C₈H₁₂O₅ | 188.18 g/mol | 76% | 1.33 (t, 6H), 3.68 (s, 2H), 4.19–4.36 (m, 4H) |

Table 1: Summary of yield and characterization data for the synthesis of this compound.[1]

Causality Behind Experimental Choices:

-

Choice of Diethyl D-Tartrate: Starting with a molecule of known absolute stereochemistry is the most direct way to ensure the enantiopurity of the final product.

-

Bromohydrin Formation: The reaction with HBr in acetic acid proceeds via an SN2-like mechanism, leading to inversion of configuration at one of the stereocenters, which is crucial for the subsequent intramolecular cyclization.

-

Base-Induced Cyclization: DBU is a non-nucleophilic, strong base that is ideal for promoting the intramolecular SN2 reaction of the alkoxide on the carbon bearing the bromine, forming the epoxide ring without competing side reactions.

The Sharpless Asymmetric Epoxidation: A Paradigm Shift

While the synthesis from diethyl tartrate is highly effective, the broader context of asymmetric epoxidation is crucial to understanding the significance of chiral epoxides. The Sharpless Asymmetric Epoxidation, developed in 1980, was a landmark achievement in organic synthesis for which K. Barry Sharpless was awarded the Nobel Prize in Chemistry in 2001.[2] This reaction allows for the highly enantioselective epoxidation of primary and secondary allylic alcohols using a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide as the oxidant.[2]

Although not the primary route to this compound (which lacks an allylic alcohol moiety), the principles of the Sharpless epoxidation revolutionized the synthesis of chiral epoxides and underscored the power of catalytic asymmetric transformations.

Conceptual Workflow of Sharpless Asymmetric Epoxidation:

Caption: Conceptual workflow of the Sharpless Asymmetric Epoxidation.

Applications in Drug Development: A Gateway to Complex Molecules

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of complex, biologically active molecules. The epoxide ring is susceptible to nucleophilic attack, allowing for the stereospecific introduction of a wide range of functional groups.

Case Study: A Chiral Precursor in Antiviral Synthesis

While direct examples of the use of this compound in the synthesis of blockbuster drugs can be proprietary, its close relative and precursor, diethyl D-tartrate, is a well-documented starting material for the synthesis of the antiviral drug oseltamivir (Tamiflu®). A practical, azide-free synthesis of oseltamivir has been developed starting from diethyl D-tartrate.[1] This underscores the importance of the chiral pool, from which our target molecule is derived, in providing the foundational stereochemistry for complex drug molecules.

Retrosynthetic Analysis Highlighting the Chiral Pool Connection:

Caption: Simplified retrosynthesis of Oseltamivir, tracing its chirality back to diethyl D-tartrate.

Conclusion: An Enduring Legacy in Asymmetric Synthesis

This compound stands as a testament to the power of chiral pool synthesis and the importance of stereochemically defined building blocks. Its reliable synthesis from diethyl D-tartrate provides a robust and scalable route to this valuable synthon. For researchers and drug development professionals, this molecule offers a gateway to a vast chemical space of enantiomerically pure compounds. As the demand for stereochemically complex molecules continues to grow, the utility and importance of this compound in the synthetic chemist's toolbox is assured.

References

-

Bogyo, M., Verhelst, S., Bellingard-Dubouchaud, V., Toba, S., & Greenbaum, D. (2000). Selective targeting of lysosomal cysteine proteases with radiolabeled electrophilic substrate analogs. Chemistry & Biology, 7(1), 27–38. [Link]

-

Katsura, S., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. [Link]

-

Wikipedia contributors. (2023, December 29). Sharpless epoxidation. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

-

Reddy, L. R., Hu, B., & Corey, E. J. (2007). A Practical and Azide-Free Synthetic Approach to Oseltamivir from Diethyl d-Tartrate. The Journal of Organic Chemistry, 72(7), 2683–2686. [Link]

Sources

An In-depth Technical Guide on the Theoretical Reactivity of Diethyl (2S,3S)-Oxirane-2,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract